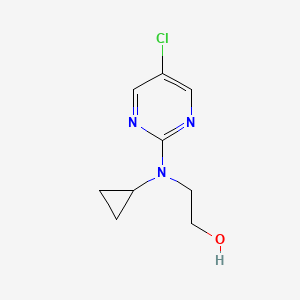![molecular formula C13H16N2O B14903692 3-[(Propylamino)methyl]quinolin-2-ol](/img/structure/B14903692.png)
3-[(Propylamino)methyl]quinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Propylamino)methyl)quinolin-2(1H)-one is a compound belonging to the quinolin-2(1H)-one family, which is known for its diverse biological activities and chemical properties. This compound features a quinolin-2(1H)-one core structure with a propylamino methyl group attached at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Propylamino)methyl)quinolin-2(1H)-one typically involves the functionalization of the quinolin-2(1H)-one core. One common method is the direct C3-functionalization via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . These reactions are often carried out under mild conditions using suitable catalysts and reagents.
Industrial Production Methods
Industrial production of 3-((Propylamino)methyl)quinolin-2(1H)-one may involve scalable synthetic routes that ensure high yield and purity. Transition metal-free methodologies have gained popularity due to their environmentally benign nature. These methods often utilize visible light or electrochemical catalysis to achieve the desired functionalization .
Analyse Des Réactions Chimiques
Types of Reactions
3-((Propylamino)methyl)quinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinolin-2(1H)-one core or the propylamino methyl group.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the quinolin-2(1H)-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they often involve mild temperatures and the use of suitable solvents and catalysts .
Major Products Formed
The major products formed from these reactions include various quinolin-2(1H)-one derivatives with different functional groups, which can exhibit diverse biological and chemical properties .
Applications De Recherche Scientifique
3-((Propylamino)methyl)quinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of various chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-((Propylamino)methyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
3-((Propylamino)methyl)quinolin-2(1H)-one can be compared with other similar compounds, such as:
Quinoxalin-2(1H)-ones: These compounds share a similar core structure but may have different substituents at various positions.
Quinolin-2(1H)-one derivatives: These compounds have modifications at different positions on the quinolin-2(1H)-one core, leading to diverse properties and applications
The uniqueness of 3-((Propylamino)methyl)quinolin-2(1H)-one lies in its specific functionalization at the 3-position, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
3-(propylaminomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-2-7-14-9-11-8-10-5-3-4-6-12(10)15-13(11)16/h3-6,8,14H,2,7,9H2,1H3,(H,15,16) |
Clé InChI |
KUGPEPFDEVTJRS-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1=CC2=CC=CC=C2NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)

![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)

![(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14903699.png)
